

(4-Ethynylphenyl)thiourea synthesis and characterization

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Compound of Interest

Compound Name: (4-Ethynylphenyl)thiourea

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An in-depth technical guide on the synthesis and characterization of **(4-Ethynylphenyl)thiourea**, tailored for researchers, scientists, and drug development professionals.

Introduction

(4-Ethynylphenyl)thiourea is an organic compound featuring both a terminal alkyne and a thiourea functional group. The thiourea moiety is a well-known pharmacophore present in a wide array of biologically active compounds, exhibiting properties including antibacterial, anticancer, and antioxidant activities.[1][2][3] The ethynyl group serves as a versatile chemical handle, notably for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," allowing for the straightforward conjugation of this molecule to other entities.[4] This combination of functionalities makes **(4-Ethynylphenyl)thiourea** a valuable building block in medicinal chemistry for the development of targeted therapeutics and chemical probes. This guide details a common synthetic route and provides comprehensive characterization data for the title compound.

Synthesis of (4-Ethynylphenyl)thiourea

The synthesis of N-aryl thioureas can be accomplished through several methods, including the reaction of anilines with isothiocyanates or thioacylation agents.[5] A robust and frequently employed method involves the reaction of the primary aromatic amine with ammonium thiocyanate in an acidic medium.[6] This protocol outlines the synthesis of **(4-Ethynylphenyl)thiourea** starting from commercially available 4-ethynylaniline.

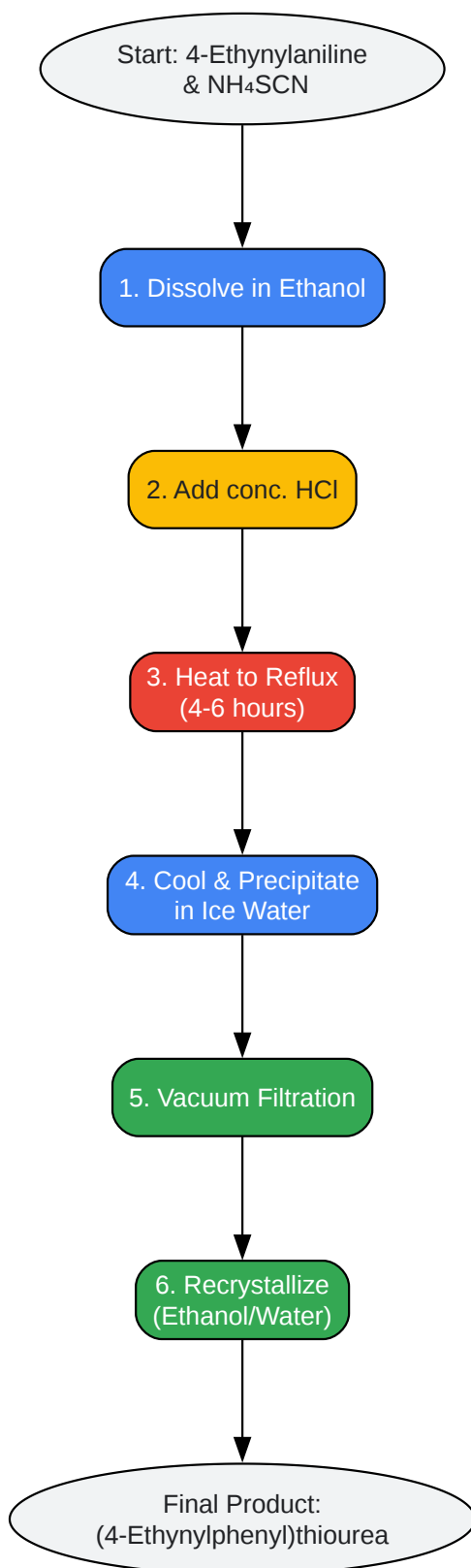
Experimental Protocol

Materials:

- 4-Ethynylaniline
- Ammonium thiocyanate (NH_4SCN)
- Concentrated Hydrochloric Acid (HCl)
- Ethanol (EtOH)
- Deionized Water (H_2O)
- Standard reflux and filtration apparatus

Procedure:

- **Reaction Setup:** A solution of 4-ethynylaniline (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
- **Reagent Addition:** Ammonium thiocyanate (1.1 eq) is added to the stirred solution.
- **Acidification and Reflux:** Concentrated hydrochloric acid is added dropwise to catalyze the reaction. The mixture is then heated to reflux (approximately $78\text{ }^\circ\text{C}$) and maintained for 4-6 hours. Reaction progress can be monitored using thin-layer chromatography (TLC).
- **Isolation:** Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker of ice water. The resulting precipitate is collected by vacuum filtration.
- **Purification:** The crude solid is washed with cold water to remove inorganic impurities. Further purification is achieved by recrystallization from an ethanol/water mixture to yield **(4-Ethynylphenyl)thiourea** as a pure solid.



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Caption: General workflow for the synthesis of **(4-Ethynylphenyl)thiourea**.

Characterization Data

The structure and purity of the synthesized **(4-Ethynylphenyl)thiourea** are confirmed by standard analytical techniques. The expected data are summarized in the table below.

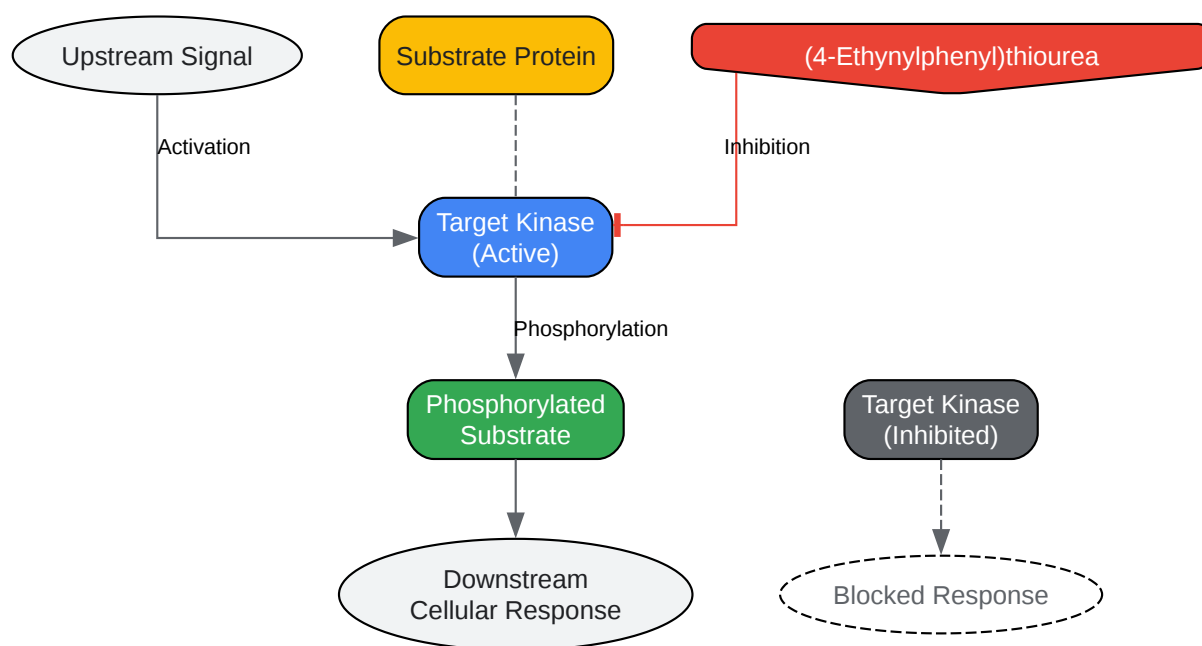
Analysis	Expected Result
Molecular Formula	C ₉ H ₈ N ₂ S
Molecular Weight	176.24 g/mol [7]
Appearance	Off-white to pale yellow crystalline solid
Melting Point	98-102 °C (for starting material 4-ethynylaniline); product melting point is expected to be significantly higher. For example, the related N-phenylthiourea melts at 154 °C.[8]
¹ H NMR (400 MHz, DMSO-d ₆)	δ (ppm): ~9.7 (s, 1H, Ar-NH-), ~7.9 (br s, 2H, -NH ₂), ~7.5 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~4.1 (s, 1H, C≡CH).
¹³ C NMR (100 MHz, DMSO-d ₆)	δ (ppm): ~181 (C=S)[9], ~139 (Ar-C), ~133 (Ar-C), ~125 (Ar-C), ~120 (Ar-C), ~83 (Ar-C≡C), ~80 (C≡CH).
FT-IR (KBr, cm ⁻¹)	~3300-3100 (N-H stretch), ~3280 (≡C-H stretch), ~2105 (C≡C stretch), ~1600 (aromatic C=C stretch), ~1540 (N-H bend), ~1300 (C=S stretch).[10][11]
Mass Spec. (ESI+)	m/z: 177.05 [M+H] ⁺ .

Biological Context and Potential Applications

Thiourea derivatives are recognized for their wide spectrum of biological activities and their ability to interact with various biological targets.[12] They are known inhibitors of several enzymes, including tyrosinase and urease, and possess anticancer and antimicrobial properties.[10][13] The mechanism of action often involves the thiocarbonyl sulfur and the N-H protons acting as hydrogen bond acceptors and donors, respectively, facilitating binding to

enzyme active sites.[3] The presence of the ethynyl group on **(4-Ethynylphenyl)thiourea** allows it to be used as a chemical reporter to identify its cellular binding partners via bioorthogonal ligation strategies.

A hypothetical mechanism of action could involve the inhibition of a key cellular enzyme, such as a protein kinase, which is a common target in drug development.



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Caption: Hypothetical inhibition of a kinase signaling pathway.

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